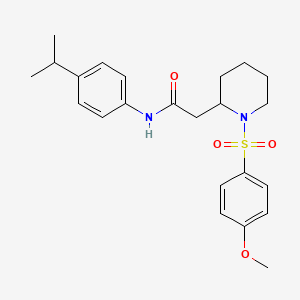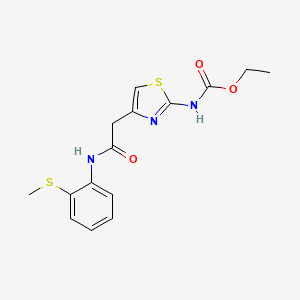
3-Bromo-5-(piperidin-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-(piperidin-1-YL)pyridine” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, for instance, were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(piperidin-1-YL)pyridine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized through a series of chemical reactions .Scientific Research Applications
- Antiviral Agents : Researchers have explored derivatives of 3-Bromo-5-(piperidin-1-yl)pyridine as potential antiviral agents. These compounds may inhibit viral replication and could be valuable in combating viral infections .
- Broad-Spectrum Activity : The compound’s structure has been modified to enhance its antiviral activity, making it a promising candidate for drug development .
- Inhibitors of Enzymes : Scientists have investigated the use of 3-Bromo-5-(piperidin-1-yl)pyridine derivatives as enzyme inhibitors. These compounds may selectively target specific enzymes involved in disease pathways .
- One-Pot Functionalization : Researchers have employed 3-Bromo-5-(piperidin-1-yl)pyridine in one-pot reactions to functionalize unsaturated intermediates. This method streamlines synthetic processes that would otherwise require multiple steps .
- Building Blocks for Organic Semiconductors : The compound’s π-conjugated system and bromine substituent make it useful in designing organic semiconductors for electronic devices .
- Palladium-Catalyzed Reactions : Researchers have employed 3-Bromo-5-(piperidin-1-yl)pyridine as a substrate in palladium-catalyzed cross-coupling reactions. These reactions allow the construction of complex organic molecules .
- Hit-to-Lead Optimization : Medicinal chemists use 3-Bromo-5-(piperidin-1-yl)pyridine derivatives as starting points for lead optimization. By modifying the structure, they aim to enhance potency, selectivity, and pharmacokinetic properties .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Functionalization
Materials Science and Organic Electronics
Catalysis and Cross-Coupling Reactions
Pharmaceutical Research and Lead Optimization
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with a range of molecular targets .
Mode of Action
Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives have been known to influence various biochemical processes .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse cellular effects .
properties
IUPAC Name |
3-bromo-5-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCXEOYPUWBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(piperidin-1-YL)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)


![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)


![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)
![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)